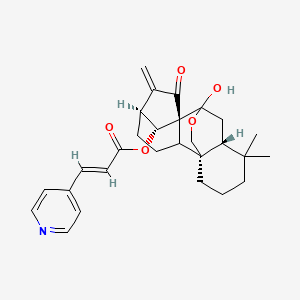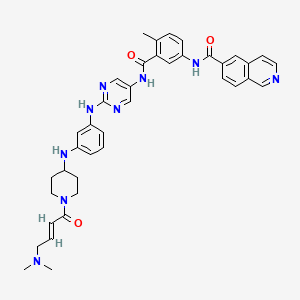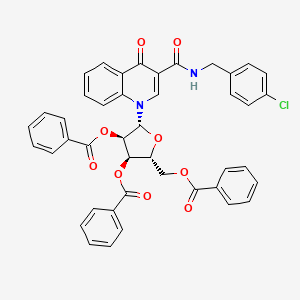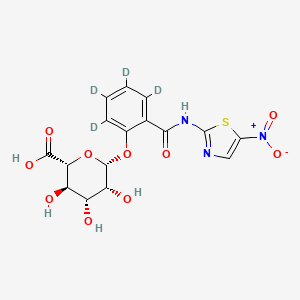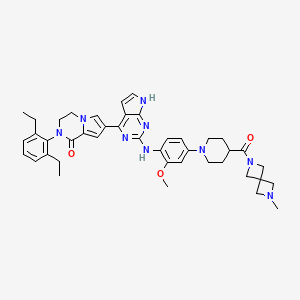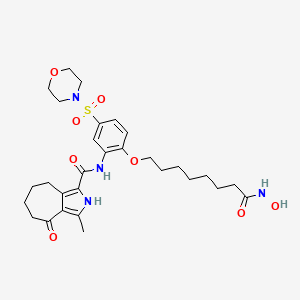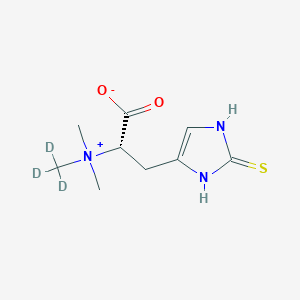
Tyk2-IN-11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tyk2-IN-11 is a potent and selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 plays a significant role in cytokine signaling and immune regulation, making it a critical target for treating various inflammatory and autoimmune diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tyk2-IN-11 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions are proprietary and detailed in various patents and scientific publications .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be scalable and cost-effective, adhering to stringent quality control standards .
Analyse Des Réactions Chimiques
Types of Reactions
Tyk2-IN-11 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the specific reaction, including temperature, solvent, and pH .
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Applications De Recherche Scientifique
Tyk2-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of TYK2 in various chemical pathways.
Biology: Employed in cellular assays to investigate the signaling pathways mediated by TYK2.
Medicine: Explored as a potential therapeutic agent for treating autoimmune and inflammatory diseases such as psoriasis, psoriatic arthritis, and lupus
Industry: Utilized in the development of new drugs targeting TYK2 for various medical conditions
Mécanisme D'action
Tyk2-IN-11 exerts its effects by selectively inhibiting the activity of TYK2. TYK2 is involved in the signaling pathways of various cytokines, including interleukin-12, interleukin-23, and type I interferons. By inhibiting TYK2, this compound disrupts these signaling pathways, leading to reduced inflammation and immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deucravacitinib: An allosteric inhibitor of TYK2 that binds to the regulatory domain of TYK2 with high selectivity.
Uniqueness
Tyk2-IN-11 is unique due to its high potency and selectivity for TYK2, making it a valuable tool for studying TYK2-mediated pathways and a promising candidate for therapeutic development .
Propriétés
Formule moléculaire |
C18H17N5O3S |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
N-[4-[(6-methylsulfonylpyridin-2-yl)amino]-5-pyridin-2-ylpyridin-2-yl]acetamide |
InChI |
InChI=1S/C18H17N5O3S/c1-12(24)21-17-10-15(13(11-20-17)14-6-3-4-9-19-14)22-16-7-5-8-18(23-16)27(2,25)26/h3-11H,1-2H3,(H2,20,21,22,23,24) |
Clé InChI |
SHFUHQSXZWFPTI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC=C(C(=C1)NC2=NC(=CC=C2)S(=O)(=O)C)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



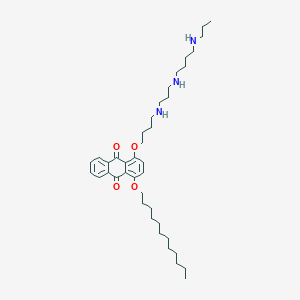
![(2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-naphthalen-2-ylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B12416301.png)

